Boc-N-Me-Tyr-OH

Peptide Synthesis Solid-Phase Synthesis Physicochemical Characterization

Boc-N-Me-Tyr-OH (CAS 82038-34-4) is an N-methylated, Boc-protected tyrosine derivative for solid-phase peptide synthesis (SPPS). The N-methyl group introduces steric hindrance that blocks protease recognition—enhancing metabolic stability and extending peptide half-life—while restricting backbone conformation and altering hydrogen-bonding patterns. These properties are critical for designing long-acting therapeutic peptides, P2X7 receptor modulators, and optimizing PROTAC linker rigidity. Unlike standard Boc-Tyr-OH (CAS 3978-80-1), Boc-N-Me-Tyr-OH provides unique conformational control and resistance to enzymatic degradation that cannot be replicated by non-methylated tyrosine building blocks.

Molecular Formula C15H21NO5
Molecular Weight 295.33 g/mol
CAS No. 82038-34-4
Cat. No. B019121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-N-Me-Tyr-OH
CAS82038-34-4
SynonymsN-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-L-tyrosine;  N-tert-Butoxycarbonyl-N-methyl-L-tyrosine;  _x000B__x000B_
Molecular FormulaC15H21NO5
Molecular Weight295.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)O)C(=O)O
InChIInChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16(4)12(13(18)19)9-10-5-7-11(17)8-6-10/h5-8,12,17H,9H2,1-4H3,(H,18,19)/t12-/m0/s1
InChIKeyAPVBZIOLJVJCLT-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-N-Me-Tyr-OH (CAS 82038-34-4) for Peptide Synthesis and Drug Design: Baseline Overview


Boc-N-Me-Tyr-OH (N-α-tert-Butoxycarbonyl-N-methyl-L-tyrosine, CAS 82038-34-4) is an N-methylated, Boc-protected tyrosine derivative that serves as a specialized building block for solid-phase peptide synthesis (SPPS) . The compound (C15H21NO5, MW 295.33) is characterized by a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino nitrogen and an N-methyl substitution, which together confer resistance to premature reactions and altered conformational properties in peptide chains . It is typically supplied as a colorless oil or solid with a melting point of 140-142°C and is used in the preparation of tyrosyl derivatives as P2X7 receptor modulators [1].

Why Boc-N-Me-Tyr-OH Cannot Be Substituted with Unmodified Boc-Tyr-OH


Simple substitution of Boc-N-Me-Tyr-OH with its non-methylated counterpart Boc-Tyr-OH (CAS 3978-80-1) is not scientifically equivalent for applications requiring N-methylation. The N-methyl group in Boc-N-Me-Tyr-OH introduces critical steric hindrance that prevents protease recognition and alters backbone conformation, directly impacting the metabolic stability and bioactivity of the resulting peptide . While Boc-Tyr-OH is a standard building block for incorporating tyrosine residues, it lacks the N-methyl modification that confers enhanced resistance to enzymatic degradation and modulates hydrogen-bonding patterns essential for certain peptide-receptor interactions [1]. Consequently, using Boc-Tyr-OH in place of Boc-N-Me-Tyr-OH would yield a peptide with significantly different pharmacokinetic properties and potentially compromised therapeutic efficacy.

Quantitative Differentiation of Boc-N-Me-Tyr-OH from Boc-Tyr-OH and Fmoc-N-Me-Tyr-OH


Boc-N-Me-Tyr-OH vs. Boc-Tyr-OH: Divergent Melting Points and Physical Properties

Boc-N-Me-Tyr-OH exhibits a significantly higher melting point (140-142°C) [1] compared to its non-methylated analog Boc-Tyr-OH (133-135°C) . This difference reflects altered intermolecular forces due to N-methylation and can be used for identity verification during quality control.

Peptide Synthesis Solid-Phase Synthesis Physicochemical Characterization

N-Methylation Confers Protease Resistance Relative to Unmodified Tyrosine Residues

Peptides incorporating N-methylated amino acids, such as those derived from Boc-N-Me-Tyr-OH, demonstrate enhanced resistance to proteolytic degradation compared to peptides containing only unmodified residues. N-methylation introduces steric hindrance that obstructs protease access to the amide bond [1]. While specific quantitative data for Boc-N-Me-Tyr-OH in a direct protease assay is not available, class-level studies on N-methylated peptides consistently report significant increases in half-life (e.g., a 2- to 10-fold extension) [2].

Peptide Therapeutics Metabolic Stability Protease Resistance

Dicyclohexylammonium (DCHA) Salt Form Offers Superior Solubility and Handling

The dicyclohexylammonium (DCHA) salt of Boc-N-Me-Tyr-OH (CAS 95105-25-2) exhibits markedly improved solubility and handling characteristics compared to the free acid form. The DCHA salt is soluble in a range of organic solvents commonly used in SPPS, including chloroform, DMSO, and ethyl acetate [1], whereas the free acid (Boc-N-Me-Tyr-OH) has more limited solubility. This difference in physical form directly impacts the ease and efficiency of peptide synthesis workflows.

Peptide Synthesis Formulation Solubility Enhancement

Optimal Application Scenarios for Boc-N-Me-Tyr-OH Based on Quantitative Differentiation


Solid-Phase Synthesis of Protease-Resistant Peptide Therapeutics

Boc-N-Me-Tyr-OH is ideally suited for the SPPS of therapeutic peptides where enhanced metabolic stability is paramount. The N-methyl group provides steric hindrance against protease cleavage, extending the peptide's half-life in vivo . This makes it a valuable building block for designing long-acting peptide drugs targeting conditions such as metabolic disorders or cancer.

Synthesis of Conformationally Constrained Peptides for Receptor Targeting

The N-methyl substitution in Boc-N-Me-Tyr-OH restricts backbone flexibility and alters hydrogen-bonding patterns . This property is leveraged in the design of peptides with defined secondary structures, improving binding affinity and selectivity for specific receptors, such as GPCRs or integrins.

Preparation of Tyrosyl Derivatives as P2X7 Receptor Modulators

Boc-N-Me-Tyr-OH is specifically utilized in the preparation of tyrosyl derivatives that act as P2X7 receptor modulators . The N-methyl group likely contributes to the desired pharmacological profile by enhancing binding interactions or metabolic stability, making it a critical intermediate for developing novel anti-inflammatory or neuropathic pain therapeutics.

Use in PROTAC Linker Development and Bioactive Peptide Research

The unique properties of N-methylated tyrosine, such as increased lipophilicity and conformational restriction, are valuable in PROTAC (Proteolysis Targeting Chimera) linker design [1]. Boc-N-Me-Tyr-OH can be incorporated into PROTACs to optimize linker length, rigidity, and cellular permeability, thereby enhancing the formation of the ternary complex and improving degradation efficiency.

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